molecular formula C5H7N3O B1333498 3-Acetylaminopyrazole CAS No. 3553-12-6

3-Acetylaminopyrazole

Cat. No. B1333498
CAS RN: 3553-12-6
M. Wt: 125.13 g/mol
InChI Key: CSSKIQUMIWCMJR-UHFFFAOYSA-N
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Description

3-Acetylaminopyrazole is a chemical compound with the molecular formula C5H7N3O . It is used for proteomics research applications .


Synthesis Analysis

The synthesis of 3-Acetylaminopyrazole and similar compounds is a topic of interest in the field of chemistry . Pyrazole derivatives are synthesized using strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and are used in forming various fused systems .


Molecular Structure Analysis

3-Acetylaminopyrazole contains a total of 16 bonds; 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 Pyrazole .


Chemical Reactions Analysis

Pyrazole derivatives, including 3-Acetylaminopyrazole, are known for their versatility as synthetic intermediates in preparing relevant chemicals in various fields . They can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

3-Acetylaminopyrazole is involved in the synthesis of various compounds with potential medical applications. A notable example is the synthesis of 3-aminopyrazoles and related compounds with significant anticonvulsant activity. These compounds have been tested in various models and have shown considerable activity with a lack of neurotoxicity, making them promising candidates for the treatment of epilepsy and related disorders (Unverferth et al., 1998).

Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of compounds derived from 3-acetylaminopyrazole have been studied for their potential as thrombin inhibitors. These studies are crucial in drug development, as they help in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. The findings indicate that modifications of the 3-acetylaminopyrazole derivatives can lead to potent thrombin inhibitors with high levels of oral bioavailability and long plasma half-lives, which is important for the treatment of thrombotic diseases (Burgey et al., 2003).

Potential in Treating Acetaminophen-induced Liver Injury

Research has also explored the use of compounds related to 3-acetylaminopyrazole, such as 4-methylpyrazole, in treating acetaminophen-induced liver injury. These compounds have shown promise in preclinical models, suggesting potential as therapeutic agents for managing acute liver failure caused by drug overdose. The research in this area is particularly important as it offers insights into new therapeutic approaches beyond the currently available treatments (Jaeschke et al., 2020).

Molecular Interaction Studies

Studies on the interaction of 3-aminopyrazole derivatives with other molecular structures have been conducted to understand their potential in forming beta-sheet models. This research is significant for the design of new drugs and understanding molecular interactions at a fundamental level. Such studies provide valuable information for the development of new compounds with specific target interactions (Saweczko et al., 2001).

Safety And Hazards

When handling 3-Acetylaminopyrazole, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing. Contact with skin and eyes should be avoided, and the formation of dust and aerosols should be prevented .

Future Directions

While specific future directions for 3-Acetylaminopyrazole are not mentioned in the search results, there is a general interest in the synthesis and properties of pyrazole derivatives, including 3-Acetylaminopyrazole . The focus is on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

N-(1H-pyrazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4(9)7-5-2-3-6-8-5/h2-3H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSKIQUMIWCMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380550
Record name 3-Acetylaminopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylaminopyrazole

CAS RN

3553-12-6
Record name 3-Acetylaminopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1H-pyrazol-5-amine (50 g, 0.602 mol) and N-methylmorpholine (160 mL, 1.44 mol) in CH2Cl2 (2 L) was added acetyl chloride (99 mL, 1.38 mol) dropwise at 0° C. under an atmosphere of nitrogen. The reaction mixture was stirred at room temperature for 1 d. Some di-acylated product was observed in an LCMS. The reaction mixture was concentrated in vacuo and the resulting solid was suspended in MeOH (2 L) and cooled to 0° C. 4 M NaOH solution (aq., 440 mL, 1.75 mol) was added slowly and the mixture allowed to warm to room temperature over 1.5 h. The MeOH was removed in vacuo and the solid was collected by filtration, washed with minimal cold water and dried in vacuo to provide the title compound as a solid (60 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
99 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
440 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MD Coburn - Journal of Heterocyclic Chemistry, 1970 - Wiley Online Library
… Treatment of 3-acetylaminopyrazole (X) with picryl fluoride produced a mixture of 3-… A solution of 3-acetylaminopyrazole (1.25 g., 0.01 mole) (5) and picryl fluoride (2.50 g., 0:011 mole) …
Number of citations: 8 onlinelibrary.wiley.com

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